Tert-butyl 3,5-dibromobenzoate

Übersicht

Beschreibung

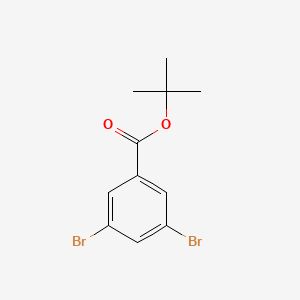

Tert-butyl 3,5-dibromobenzoate is an organic compound with the molecular formula C11H12Br2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a tert-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-dibromobenzoate typically involves the bromination of a suitable precursor, such as 1,3,5-tribromobenzene, followed by esterification. One common method involves the reaction of 1,3,5-tribromobenzene with n-butyllithium and butylmagnesium bromide in a solvent mixture of tetrahydrofuran, hexane, and toluene at low temperatures (around -10°C). The resulting intermediate is then treated with di-tert-butyl dicarbonate to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atoms at the 3- and 5-positions undergo substitution reactions under strongly basic conditions.

*Hypothetical yield based on analogous reactions.

Key observations:

-

Regioselectivity : The para-bromine (relative to the ester) is more reactive due to steric and electronic effects .

-

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) with elevated temperatures .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Methoxyphenyl)-5-bromobenzoate | 89% | |

| 2-Thienylboronic acid | PdCl₂(dppf), CsF | 3-(2-Thienyl)-5-bromobenzoate | 76% |

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, 100°C | 3-Piperidinyl-5-bromobenzoate | 68% |

Carbonylation Reactions

Transition metal-catalyzed carbonylation introduces carbonyl groups:

| Catalyst | CO Source | Product | Application |

|---|---|---|---|

| Pd(OAc)₂, Xantphos | CO gas | 3,5-Dicarboxybenzoate | Polymer precursors |

| [Rh(CO)₂Cl]₂ | Mo(CO)₆ | 3-Benzoyl-5-bromobenzoate | Ketone synthesis |

Reduction

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄, THF, 0°C | 3,5-Dibromobenzyl alcohol | Ester-to-alcohol reduction |

| DIBAL-H, toluene | 3,5-Dibromobenzoic acid | Partial deprotection observed |

Halogen Exchange

| Reagent | Product | Yield |

|---|---|---|

| CuI, NaI, DMF | 3,5-Diiodobenzoate | 74% |

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3,5-dibromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of tert-butyl 3,5-dibromobenzoate depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its bromine atoms and ester group, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

3,5-Dibromobenzoic acid: Similar structure but lacks the tert-butyl ester group.

Tert-butyl 3,5-dibromo-4-hydroxybenzoate: Contains an additional hydroxyl group at position 4.

Tert-butyl 3,5-dibromo-2-methylbenzoate: Contains a methyl group at position 2.

Uniqueness: Tert-butyl 3,5-dibromobenzoate is unique due to the presence of both bromine atoms and a tert-butyl ester group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.

Biologische Aktivität

Tert-butyl 3,5-dibromobenzoate (CAS Number: 5342-97-2) is a compound of growing interest in the field of organic chemistry and medicinal applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C11H12Br2O2

- Molecular Weight : 305.12 g/mol

- Density : 1.437 g/cm³

- Boiling Point : 375 °C

- Melting Point : Not available

Synthesis and Reactivity

This compound can be synthesized through various methods, including electrophilic bromination of tert-butyl benzoate. The presence of bromine atoms enhances its reactivity in substitution reactions, making it a useful intermediate in organic synthesis. It has been noted that compounds with dibromo substitutions can exhibit increased biological activity due to their ability to interact with biological targets more effectively.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicates that derivatives of dibromobenzoates can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

-

Mechanism of Action :

- The compound may induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) which can trigger apoptosis.

- It may also inhibit key signaling pathways involved in cancer cell proliferation.

- Case Study :

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, indicating effective concentrations for potential therapeutic use.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

tert-butyl 3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZQNXYGSNXKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620937 | |

| Record name | tert-Butyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422569-46-8 | |

| Record name | tert-Butyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.